molecular formula C24H29NO3 B7739328 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one

8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one

Cat. No.: B7739328
M. Wt: 379.5 g/mol
InChI Key: NBWDJIAAGSPKRS-UHFFFAOYSA-N
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Description

8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a hydroxyl group at position 7, a phenyl substituent at position 4, and a bis(2-methylpropyl)amino-methyl group at position 6. The coumarin scaffold is known for its diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties . The phenyl group at position 4 distinguishes it from analogs with smaller alkyl substituents (e.g., methyl or propyl), which are associated with varying bioactivity profiles .

Properties

IUPAC Name

8-[[bis(2-methylpropyl)amino]methyl]-7-hydroxy-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO3/c1-16(2)13-25(14-17(3)4)15-21-22(26)11-10-19-20(12-23(27)28-24(19)21)18-8-6-5-7-9-18/h5-12,16-17,26H,13-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBWDJIAAGSPKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the alkylation of 7-hydroxy-4-phenyl-2H-chromen-2-one with bis(2-methylpropyl)amine in the presence of a suitable base such as potassium carbonate in a solvent like acetone . The reaction is typically carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Coumarin Derivatives

Structural Variations and Physicochemical Properties

Key structural differences among coumarin derivatives lie in substituents at positions 4, 7, and 7. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Coumarin Derivatives
Compound Name Position 4 Substituent Position 8 Substituent Molecular Weight (g/mol) Notable Properties
8-{[bis(2-methylpropyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one Phenyl Bis(2-methylpropyl)amino-methyl ~425 (estimated) High lipophilicity; potential enzyme inhibition
8-[(Diisobutylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one Methyl Bis(2-methylpropyl)amino-methyl ~359 (estimated) Aminopeptidase N (AMPN) inhibition
5,7-Dihydroxy-4-propyl-2H-chromen-2-one Propyl None (5,7-dihydroxy substitution) ~234 (reported) Antimicrobial, antitumor activity
7-Hydroxy-4-methyl-2H-chromen-2-one Methyl None ~176 (reported) Basic coumarin scaffold; limited activity

Key Observations:

Position 4 Substituents: The phenyl group in the target compound increases aromaticity and hydrophobicity compared to methyl or propyl groups. This may enhance membrane permeability but reduce solubility .

Position 8 Functionalization: The bis(2-methylpropyl)amino-methyl group introduces steric bulk and basicity, which could interfere with or enhance interactions with charged residues in target proteins (e.g., aminopeptidases) . Derivatives lacking this group (e.g., 5,7-dihydroxy-4-propyl) rely on hydroxyl groups for hydrogen bonding, which may limit their target specificity .

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